molecular formula C14H16N2O3S2 B2453339 N-(thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-39-1

N-(thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2453339
CAS No.: 941967-39-1
M. Wt: 324.41
InChI Key: KCYUDMXVLOLRFS-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-4-tosylbutanamide is a compound that features a thiazole ring, a tosyl group, and a butanamide chain. Thiazole rings are known for their aromaticity and presence in various biologically active molecules. The tosyl group, derived from toluenesulfonic acid, is often used as a protecting group in organic synthesis. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

N-(thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its targets through a distinctive mode of action. It has been found to display potent antibacterial activity when used in conjunction with a cell-penetrating peptide called octaarginine . This complex creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

It is known that thiazoles, a key component of the compound, can activate or inhibit various biochemical pathways and enzymes when they enter physiological systems . This can lead to changes in the biological system, potentially disrupting the normal functioning of bacterial cells .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its bacterial targets effectively .

Result of Action

The result of the compound’s action is the disruption of bacterial cell function, leading to their death . The compound exhibits potent antibacterial activity against multiple strains of bacteria, including S. aureus and A. xylosoxidans .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a cell-penetrating peptide like octaarginine can enhance the compound’s antibacterial activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 2-aminothiazole with 4-tosylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiazol-2-yl)-4-tosylbutanamide is unique due to its combination of a thiazole ring and a tosyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)10-2-3-13(17)16-14-15-8-9-20-14/h4-9H,2-3,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYUDMXVLOLRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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